molecular formula C12H19NO2 B14259720 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol CAS No. 335275-27-9

4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol

Cat. No.: B14259720
CAS No.: 335275-27-9
M. Wt: 209.28 g/mol
InChI Key: RSGBHYQZUCUCGM-VIFPVBQESA-N
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Description

4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol is an organic compound with the molecular formula C₁₂H₁₉NO₂. It belongs to the class of phenols and is characterized by the presence of an ethylamino group attached to a propyl chain, which is further connected to a methoxyphenol structure . This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

335275-27-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(2S)-2-(ethylamino)propyl]-2-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-4-13-9(2)7-10-5-6-11(14)12(8-10)15-3/h5-6,8-9,13-14H,4,7H2,1-3H3/t9-/m0/s1

InChI Key

RSGBHYQZUCUCGM-VIFPVBQESA-N

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCNC(C)CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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